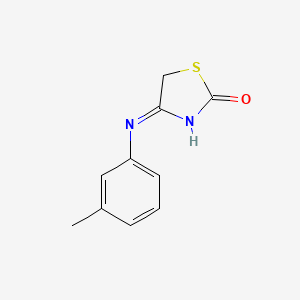

(Z)-4-(m-tolylimino)thiazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

4-(3-methylphenyl)imino-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-9-6-14-10(13)12-9/h2-5H,6H2,1H3,(H,11,12,13) |

InChI Key |

UOHZTZVRSZMUQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2CSC(=O)N2 |

solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Stereochemical Considerations in Z 4 M Tolylimino Thiazolidin 2 One and Imino Thiazolidinones

Geometric Isomerism (Z/E) in Thiazolidinone Derivatives

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a common feature in molecules with restricted bond rotation, such as that observed in the carbon-nitrogen double bond (C=N) of the imino group in 4-iminothiazolidin-2-one derivatives. chemguide.co.uk The designation (Z) in (Z)-4-(m-tolylimino)thiazolidin-2-one specifies the configuration at this exocyclic double bond. The 'Z' (from the German zusammen, meaning together) notation indicates that the higher priority substituents on each carbon of the double bond are on the same side. Conversely, the 'E' (from the German entgegen, meaning opposite) isomer would have these groups on opposite sides.

In the case of 4-imino-thiazolidinone derivatives, the isomerism centers around the C4=N bond. The stability and formation of these isomers can be influenced by steric and electronic factors of the substituents attached to the imino nitrogen and the thiazolidinone ring.

Studies on related 5-substituted thiazolidin-4-ones have shown that the stereochemical outcome is often specific. For example, the Knoevenagel condensation, a common reaction to introduce a substituent at the 5-position, typically yields the Z-isomer. mdpi.comnih.gov The determination of the specific isomer is crucial and is generally accomplished through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). For instance, in related arylmethylidenerhodanine structures, the chemical shift of the methine proton (=CH-) is indicative of the isomer, with the (Z)-isomer typically resonating at a downfield shift compared to the (E)-isomer. mdpi.com Computational methods, such as Density Functional Theory (DFT), are also employed to predict the lowest energy and most stable conformers, corroborating experimental findings from techniques like 2D-NOESY. mdpi.comnih.gov While the Z-isomer is often favored, some 2-iminothiazolidin-4-one derivatives have been shown to exist as E isomers in solution, highlighting that the specific substitution pattern and conditions can alter the stereochemical preference. researchgate.net

Factors Influencing Stereoselectivity in Synthetic Pathways

The stereochemical outcome of the synthesis of imino-thiazolidinones is not arbitrary but is governed by a variety of factors related to the reaction mechanism and conditions. Achieving stereoselectivity—the preferential formation of one stereoisomer over another—is a key goal in synthetic organic chemistry.

Several factors can influence the E/Z ratio in the synthesis of imino-thiazolidinone derivatives:

Reaction Type: The choice of synthetic route is paramount. For instance, multicomponent reactions are often employed for the synthesis of thiazolidinone scaffolds. nih.gov Cyclocondensation reactions of thioureas with α-haloesters are a common method for preparing the thiazolidinone ring. researchgate.net The subsequent introduction of the imino-substituent or its simultaneous formation will have its stereochemistry directed by the mechanism of the specific reaction.

Catalysts: Both acid and base catalysts can play a significant role. Lewis acids can be used to activate reactants and direct the stereochemical course of the reaction. nih.gov Base-controlled regioselective syntheses have been developed, where the choice of base can determine the final product structure among possible isomers. nih.gov

Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of transition states and intermediates, thereby affecting the stereoselectivity of the reaction.

Temperature: Reaction temperature can affect the thermodynamic versus kinetic control of a reaction. At lower temperatures, the kinetically controlled product (formed via the lowest energy transition state) is often favored, while at higher temperatures, the thermodynamically controlled product (the most stable isomer) may predominate.

Steric Hindrance: The size of the substituents on the reactants can sterically direct the approach of reagents, favoring the formation of the less sterically hindered isomer. For the exocyclic imine bond, the steric bulk of the aryl group (m-tolyl group) and the portion of the thiazolidinone ring will influence which geometric isomer is more stable.

For example, in syntheses involving the reaction of N,N'-disubstituted thioureas with 1,2-dielectrophiles, regioselective conversion can be achieved, leading to specific imino-thiazolidinone derivatives. rsc.org The precise control of these factors is essential for the synthesis of a specific, desired stereoisomer like this compound.

Tautomeric Forms and Their Equilibrium in Imino-Thiazolidinones

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers. frontiersin.orgmasterorganicchemistry.com Imino-thiazolidinones can exhibit several types of tautomerism, primarily amino-imino and keto-enol tautomerism. These equilibria involve the migration of a proton.

Amino-Imino Tautomerism: This is the most relevant tautomerism for 4-imino-thiazolidinones. The imino form contains an exocyclic C=N double bond, while the amino form has an endocyclic C=C double bond and an exocyclic amino (-NH2) or substituted amino (-NHR) group.

The equilibrium between these forms is influenced by several factors:

Aromaticity: In many N-heterocyclic compounds, the amino tautomer is more stable than the imino form because it preserves the aromatic character of the ring, which confers significant resonance energy. rsc.org

Solvent Effects: The polarity of the solvent can shift the equilibrium. Polar solvents may stabilize one tautomer over the other through hydrogen bonding. quimicaorganica.orgnih.govresearchgate.net For instance, computational studies on related aminothiazolidinones in aqueous solution have shown that the presence of water molecules can decrease the energy barrier for proton transfer between tautomers. nih.gov

Substitution: The nature of the substituents on the ring and the exocyclic nitrogen can alter the electronic properties and relative stabilities of the tautomers.

Quantum chemical studies on 2-amino and 4-aminothiazolidinone derivatives have indicated that the amino forms are generally thermodynamically favored over the imino forms. arkat-usa.org However, experimental evidence from spectroscopic analysis, such as IR and NMR, is crucial for determining the predominant form in a given state or solution. researchgate.netresearchgate.net For 2-phenylimino-1,3-thiazolidin-4-one, NMR data has supported the presence of the imino tautomer. researchgate.net

Keto-Enol Tautomerism: This form of tautomerism involves the interconversion between a keto form (containing a C=O group) and an enol form (containing a C=C-OH group). nih.gov For this compound, the relevant equilibrium would be between the thiazolidin-2-one (keto) and the 2-hydroxy-thiazole (enol) forms.

The position of the keto-enol equilibrium is highly dependent on:

Solvent Polarity: The keto form is often favored in polar aprotic solvents, while the enol form can be more prevalent in non-polar solvents. nih.govresearchgate.net

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form. nih.gov

The interplay between these tautomeric forms is complex, and a molecule may exist as a dynamic equilibrium of multiple species. The predominant tautomer under physiological conditions is of particular interest as it dictates the molecule's shape, hydrogen bonding capabilities, and ultimately its biological activity.

Interactive Data Table: Tautomeric Forms of Imino-Thiazolidinones

| Tautomeric Type | General Structure of Form 1 (Imino/Keto) | General Structure of Form 2 (Amino/Enol) | Factors Favoring Form 1 | Factors Favoring Form 2 |

| Amino-Imino | Contains exocyclic C=N bond | Contains exocyclic -NH group and endocyclic C=C bond | Specific substitution patterns | Aromatic stabilization of the ring system |

| Keto-Enol | Contains C=O (lactam) group | Contains C=C-OH (lactim) group | Polar aprotic solvents | Non-polar solvents, Intramolecular H-bonding |

Advanced Characterization and Structural Elucidation of Z 4 M Tolylimino Thiazolidin 2 One

Spectroscopic Analysis for Definitive Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (Z)-4-(m-tolylimino)thiazolidin-2-one, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The methylene (B1212753) protons (-S-CH₂-) within the thiazolidinone ring are expected to appear as a singlet. mdpi.com The protons of the m-tolyl group will exhibit a complex splitting pattern in the aromatic region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring. The methyl (-CH₃) protons of the tolyl group will present as a singlet in the upfield region. A broad singlet corresponding to the amide proton (-NH-) is also expected. distantreader.org The Z-configuration of the exocyclic carbon-nitrogen double bond is confirmed by the chemical shift of the imine proton, which is typically found at a higher chemical shift in related Z-isomers. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Aromatic-H (m-tolyl) | 7.0 - 7.5 | Multiplet |

| NH (amide) | 9.0 - 11.0 | Broad Singlet |

| CH₂ (thiazolidinone) | ~3.9 | Singlet |

| CH₃ (tolyl) | ~2.3 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum is expected to show distinct signals for the carbonyl carbon (C=O) of the thiazolidinone ring, the carbon atoms of the exocyclic imine bond (C=N), the methylene carbon of the thiazolidinone ring, and the carbons of the m-tolyl group, including the methyl carbon. The chemical shift of the lactam carbonyl signal is a characteristic feature of the 4-thiazolidinone (B1220212) ring. researchgate.netsemanticscholar.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C=O (carbonyl) | 170 - 175 |

| C=N (imine) | 160 - 165 |

| Aromatic-C (m-tolyl) | 115 - 140 |

| CH₂ (thiazolidinone) | 30 - 35 |

| CH₃ (tolyl) | 20 - 25 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key structural features. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1680-1735 cm⁻¹. chemmethod.com The stretching vibration of the amide N-H bond is expected to be observed in the region of 3200-3225 cm⁻¹. distantreader.org Additionally, the spectrum will show absorption bands corresponding to C-H stretching of the aromatic and aliphatic parts of the molecule, as well as the C=N stretching of the imine group.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3200 - 3225 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2950 | Medium |

| C=O Stretch (carbonyl) | 1680 - 1735 | Strong |

| C=N Stretch (imine) | 1630 - 1650 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-S Stretch | 600 - 700 | Weak |

High-Resolution Mass Spectrometry (MS, HRMS, ESI-MS)

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. Using a technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the unambiguous determination of the molecular formula. The predicted molecular formula for this compound is C₁₀H₁₀N₂OS.

Interactive Data Table: Predicted HRMS Data

| Ion | Predicted Exact Mass [M+H]⁺ |

| C₁₀H₁₁N₂OS⁺ | 207.0641 |

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for the specific m-tolyl isomer is not available, data from closely related compounds, such as (Z)-3-p-Tolyl-2-(p-tolylimino)-1,3-thiazolidin-4-one nih.gov and (Z)-3-(2-Hydroxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one nih.gov, provide valuable insights into the expected solid-state structure. Based on these analogs, the thiazolidinone ring is expected to be nearly planar. The molecule will adopt a Z conformation with respect to the exocyclic C=N double bond. nih.gov The m-tolyl ring would be twisted out of the plane of the thiazolidinone ring.

Interactive Data Table: Expected Crystallographic Parameters (based on analogs)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Conformation at C=N bond | Z |

| Thiazolidinone Ring | Planar |

The analysis of bond lengths and angles from related structures confirms the expected electronic distribution within the thiazolidinone ring and the imine functionality. nih.gov Intermolecular interactions, such as hydrogen bonding involving the amide N-H group and π-stacking of the aromatic rings, are likely to play a significant role in the crystal packing.

Computational and Theoretical Investigations of Z 4 M Tolylimino Thiazolidin 2 One

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for studying the properties of thiazolidinone derivatives. DFT is widely used for its balance of accuracy and computational cost in determining the ground-state electronic structure of molecules. dergipark.org.trnih.gov TD-DFT is subsequently employed to investigate excited-state properties, such as electronic absorption spectra. researchgate.net These methods allow for a detailed exploration of the molecule's geometry, electronic distribution, and reactivity. dergipark.org.tr

The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. nih.goveie.gr For thiazolidinone derivatives, DFT calculations, often using functionals like B3LYP, are performed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The calculated geometrical parameters are often in good agreement with experimental data obtained from X-ray diffraction. nih.govresearchgate.net

Table 1: Representative Calculated vs. Experimental Geometric Parameters for a Thiazolidinone Derivative

| Parameter | Bond/Angle | Calculation (DFT) | Experimental (X-ray) |

| Bond Length (Å) | C=O | 1.21 Å | 1.23 Å |

| C=N (exo) | 1.37 Å | 1.33 Å | |

| C-S | 1.72 Å | 1.73 Å | |

| Bond Angle (°) | O-C-N | 125.5° | 125.8° |

| C-N-C | 115.2° | 114.9° | |

| Dihedral Angle (°) | Phenyl vs. Thiazolidinone | 16.9° | 16.9° |

Note: Data is illustrative, based on similar reported structures, and may not represent (Z)-4-(m-tolylimino)thiazolidin-2-one exactly. dergipark.org.trnih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orguci.eduyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov A small energy gap indicates that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.trnih.gov

For thiazolidinone derivatives, the HOMO is typically localized over the thiazolidinone ring and the sulfur atom, while the LUMO is often distributed over the imino group and the attached aromatic ring. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer from the electron-rich heterocyclic part to the electron-accepting part of the molecule. dergipark.org.tr

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, such as chemical hardness (η). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the energy of the HOMO-LUMO gap (η = ΔE / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Table 2: Calculated Electronic Properties of a Thiazolidinone Derivative

| Parameter | Value (eV) |

| EHOMO | -6.16 eV |

| ELUMO | -1.46 eV |

| HOMO-LUMO Gap (ΔE) | 4.70 eV |

| Chemical Hardness (η) | 2.35 eV |

Note: Data is illustrative, based on similar reported structures. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green represents areas of neutral potential.

In thiazolidinone derivatives, the most negative potential (red) is typically located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. dergipark.org.tr This site is therefore the most likely to interact with electrophiles or act as a hydrogen bond acceptor. Regions of positive potential (blue) are often found around the N-H or C-H protons, identifying them as potential sites for nucleophilic attack or hydrogen bond donation. nih.gov The MEP map provides a comprehensive picture of the molecule's reactivity and its potential for intermolecular interactions. dergipark.org.tr

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal properties. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

By mapping properties like the normalized contact distance (dnorm) onto the surface, specific intermolecular contacts can be identified as colored regions. The analysis also generates 2D fingerprint plots, which summarize all the intermolecular contacts and provide quantitative percentages for each type of interaction. nih.gov For related thiazolidinone structures, Hirshfeld analysis often reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing, indicating the prevalence of van der Waals forces and hydrogen bonding. nih.gov

Another technique, Reduced Density Gradient (RDG) analysis, is used to identify and visualize non-covalent interactions in real space. dergipark.org.tr It plots the RDG against the electron density, revealing different types of interactions such as strong hydrogen bonds, weaker van der Waals interactions, and steric repulsion.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thiazolidinone Derivative

| Contact Type | Contribution (%) |

| H···H | 43% |

| C···H / H···C | 18% |

| O···H / H···O | 17% |

| N···H / H···N | 6% |

| S···H / H···S | 5% |

| Others | 11% |

Note: Data is illustrative, based on a similar reported structure. nih.gov

Prediction of Chemical Reactivity Descriptors from Theoretical Calculations

Beyond the HOMO-LUMO gap and chemical hardness, DFT calculations can be used to determine a range of other global reactivity descriptors that predict a molecule's chemical behavior. nih.gov These descriptors are derived from the conceptual DFT framework and provide quantitative measures of reactivity.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Global Softness (S): The reciprocal of global hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ² / 2η). A higher value indicates a greater capacity to accept electrons. nih.gov

These theoretical descriptors allow for a ranking of the reactivity of different molecules and provide a deeper understanding of the electronic factors driving chemical reactions. nih.gov

Table 4: Calculated Global Reactivity Descriptors for a Thiazolidinone Derivative

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.16 |

| Electron Affinity (A) | -ELUMO | 1.46 |

| Electronegativity (χ) | (I+A)/2 | 3.81 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Global Softness (S) | 1/η | 0.43 |

| Electrophilicity Index (ω) | μ²/2η | 3.09 |

Note: Data is illustrative, based on similar reported structures. dergipark.org.trnih.gov

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation and extended π-conjugated systems often exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. researchgate.netresearchgate.net Thiazolidinone derivatives have been investigated for their NLO potential due to the inherent push-pull nature of their electronic structure, where the thiazolidinone moiety can act as part of a donor-acceptor system. researchgate.net

Computational methods, particularly DFT, are used to predict the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). dergipark.org.trresearchgate.net The first hyperpolarizability (β) is the key parameter that quantifies the second-order NLO response. nih.gov A large β value suggests that the material can efficiently generate second-harmonic light (frequency doubling). Calculations have shown that some thiazolidinone derivatives possess significant hyperpolarizability values, indicating their potential as NLO materials. dergipark.org.trresearchgate.net

Table 5: Theoretically Calculated NLO Properties

| Parameter | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 6.81 D |

| Mean Polarizability | ⟨α⟩ | 29.86 x 10-24 esu |

| First Hyperpolarizability | β | 22,894 |

Note: Data is illustrative, based on similar reported structures. dergipark.org.trresearchgate.net

Configurational Studies and Isomer Stability via Density Functional Theory (DFT)

Research conducted on the amino-imino tautomerism of 4-aminothiazolidine-2-one using ab initio calculations offers a detailed picture of the relative stabilities of its isomers. acs.orgnih.gov These theoretical studies are crucial for predicting the predominant forms of such molecules in different environments.

Tautomeric Stability of the 4-Aminothiazolidin-2-one Core

DFT calculations have been employed to determine the relative energies of the different tautomers of 4-aminothiazolidin-2-one. The primary tautomers of interest are the amino form (4-amino-2,3-dihydrothiazol-2-one) and the imino form (4-iminothiazolidin-2-one), the latter of which is the parent structure of this compound.

Computational models, including the effects of solvent, have been used to predict the equilibrium state between these tautomers. Studies have shown that in the gas phase, one tautomer is generally more stable than the other. The inclusion of solvent effects in these models can alter the relative stabilities, highlighting the importance of the molecular environment in determining the favored isomeric form. acs.orgnih.gov

The relative stabilities of the tautomers of 4-aminothiazolidin-2-one were calculated at the MP2/6-31+G(d,p) level, providing accurate energy estimations. acs.orgnih.gov The findings from these computational analyses are summarized in the table below, which presents the relative energies of the different tautomeric forms.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Amino form | 0.00 |

| Imino form | 4.78 |

The data indicates that the amino tautomer is more stable than the imino form in the gas phase, with a relative energy difference of 4.78 kcal/mol. This energy difference suggests that while the amino form is thermodynamically favored, the imino form can also exist in equilibrium. The substitution of an m-tolyl group on the imino nitrogen, as in this compound, would be expected to influence this equilibrium, and further dedicated computational studies on this specific molecule would be necessary to quantify this effect.

Synthetic Modifications and Derivatization of the Z 4 M Tolylimino Thiazolidin 2 One Scaffold

Substitution at the Thiazolidinone Ring Nitrogen (N-3)

The nitrogen atom at the N-3 position of the thiazolidinone ring is a common site for substitution, allowing for the introduction of a wide variety of functional groups through reactions such as N-alkylation, N-acylation, and the Mannich reaction.

N-Alkylation and N-Acylation: The hydrogen atom on the N-3 nitrogen is acidic and can be readily deprotonated by a base, followed by reaction with an electrophile. N-alkylation introduces alkyl or arylalkyl groups, which can influence the lipophilicity and steric profile of the molecule. Similarly, N-acylation introduces acyl groups, which can act as hydrogen bond acceptors and modulate the electronic properties of the ring. For instance, N-acylated cationic thiazolidines have been synthesized to enhance their biological activities by establishing a hydrophilic-lipophilic balance. mdpi.comnih.gov The general procedure for N-acylation involves the reaction of the thiazolidinone with an acyl chloride in the presence of a base like triethylamine. mdpi.com

Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl groups at the N-3 position. This three-component condensation involves the reaction of the thiazolidinone, formaldehyde, and a primary or secondary amine. nih.govresearchgate.netchemistrysteps.comsemanticscholar.orgdntb.gov.uanih.gov These Mannich bases are of significant interest in medicinal chemistry due to their potential to improve aqueous solubility and provide additional interaction points with biological targets. The synthesis of N-Mannich bases from 3,4-dihydropyrimidin-2(1H)-ones has been effectively carried out using nanostructured catalysts, a method that could be applicable to the (Z)-4-(m-tolylimino)thiazolidin-2-one scaffold. semanticscholar.orgdntb.gov.ua

Substitution at the Thiazolidinone Ring Carbons (C-2, C-5)

The carbon atoms of the thiazolidinone ring, particularly at the C-2 and C-5 positions, provide further opportunities for structural diversification.

Modifications at C-2: The carbonyl group at the C-2 position is generally less reactive than the one at C-4 in related thiazolidine-2,4-diones. However, it can undergo certain transformations. One notable reaction is thionation, where the carbonyl oxygen is replaced by a sulfur atom using reagents like Lawesson's reagent. This conversion to a thiocarbonyl group can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities. researchgate.net

Substitutions at C-5: The methylene (B1212753) group at the C-5 position is activated by the adjacent carbonyl group, making it a nucleophilic center. This reactivity allows for various substitution reactions, including alkylation and acylation, although these are less common than reactions at the N-3 position. More frequently, the C-5 position is functionalized through condensation reactions, as detailed in section 6.5. The introduction of substituents at C-5 can create chiral centers and provide a scaffold for further elaboration. nih.govresearchgate.net

Modifications of the Exocyclic Imine Group

The exocyclic imine group at the C-4 position is a key functional feature of the this compound scaffold and offers unique avenues for chemical modification.

Hydrolysis: The imine bond is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the corresponding thiazolidine-2,4-dione. masterorganicchemistry.comaip.orgrsc.orgresearchgate.net The mechanism of hydrolysis typically involves protonation of the imine nitrogen, followed by nucleophilic attack of water. The stability of the imine group can be influenced by the electronic nature of the substituent on the imino nitrogen.

Cycloaddition Reactions: The C=N double bond of the exocyclic imine can participate in cycloaddition reactions. For instance, [3+2]-cycloaddition reactions with nitrile imines have been reported for related 2-iminothiazolidine-4-ones, leading to the formation of spiro-heterocyclic systems. mdpi.com Similarly, photosensitized [4+2]- and [2+2]-cycloaddition reactions of N-sulfonylimines have been demonstrated, suggesting that the exocyclic imine of the target scaffold could potentially undergo similar transformations to generate complex polycyclic structures. nih.gov

Functionalization and Derivatization of the m-Tolyl Moiety

The m-tolyl group attached to the exocyclic imine nitrogen provides an additional site for derivatization, allowing for fine-tuning of the molecule's properties.

Electrophilic Aromatic Substitution: The aromatic ring of the m-tolyl group is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the methyl group (ortho- and para-directing) and the iminothiazolidinone moiety will influence the position of substitution on the aromatic ring. These modifications can introduce new functional groups that can alter the electronic properties, steric bulk, and potential for hydrogen bonding of the entire molecule. distantreader.org

Modification of the Methyl Group: The methyl group on the tolyl ring can also be a site for functionalization. For example, it can undergo free-radical halogenation followed by nucleophilic substitution to introduce a variety of substituents. Oxidation of the methyl group to a carboxylic acid or an alcohol would also provide a handle for further derivatization, such as ester or ether formation, respectively.

Condensation Reactions at C-5 (e.g., Knoevenagel Condensation for 5-ene derivatives)

The active methylene group at the C-5 position of the thiazolidinone ring is particularly amenable to condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation, to yield 5-ene derivatives. nih.govresearchgate.netresearchgate.netresearchgate.netijsrst.comresearchgate.netresearchgate.netnih.govmdpi.comnih.gov

This reaction involves the nucleophilic addition of the C-5 carbanion to the carbonyl group of an aldehyde or ketone, followed by dehydration to form a C=C double bond. researchgate.net The Knoevenagel condensation is a widely used and efficient method for introducing a diverse range of substituents at the C-5 position, leading to the synthesis of 5-arylidene and 5-alkylidene derivatives. ijsrst.comresearchgate.net

The reaction is typically catalyzed by a weak base, such as piperidine, pyridine, or ammonium (B1175870) acetate (B1210297), and can be carried out under various conditions, including conventional heating and microwave irradiation. ijsrst.commdpi.com The use of environmentally friendly catalysts and solvent systems, such as tannic acid in ethanol (B145695), has also been reported. ijsrst.com The resulting 5-ene derivatives often exhibit a Z-configuration of the exocyclic double bond. researchgate.net

The introduction of an arylidene group at the C-5 position significantly extends the conjugation of the system and has been shown to be a key modification for modulating the biological activity of thiazolidinone derivatives. nih.gov

Future Research Directions in Z 4 M Tolylimino Thiazolidin 2 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiazolidinone derivatives has traditionally relied on methods that often involve hazardous solvents, long reaction times, and harsh conditions. tandfonline.com Future research should prioritize the development of green and sustainable synthetic routes for (Z)-4-(m-tolylimino)thiazolidin-2-one.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times, improve yields, and decrease energy consumption compared to conventional heating methods. researchgate.net

Ultrasonic Irradiation: Sonochemistry offers a powerful tool for accelerating reactions and enhancing yields, often under milder conditions than traditional methods. nih.govnih.gov The application of ultrasound could provide an efficient pathway to the target molecule. nih.gov

Novel Catalytic Systems: The use of nanocatalysts, such as magnetic nanoparticles, offers advantages like high efficiency, easy separation, and reusability, aligning with the principles of green chemistry. nih.govnih.gov Exploring catalysts like nano-Fe2O3 could lead to more sustainable production methods. nih.gov

Solvent-Free and Aqueous Reactions: Moving away from volatile organic solvents is a primary goal of sustainable chemistry. Research into solid-state reactions or syntheses in water would represent a significant step forward. nih.govbohrium.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine starting materials to form this compound in a single step would improve atom economy and reduce waste. nih.govnih.gov

A comparative table of potential sustainable synthetic methods is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency | Optimization of reaction parameters (temperature, time, power) |

| Ultrasonic Irradiation | Milder reaction conditions, enhanced reaction rates | Study of frequency and power effects on yield and purity |

| Nanocatalysis | High efficiency, catalyst reusability, mild conditions | Development of novel, stable, and selective nanocatalysts |

| Solvent-Free Reactions | Reduced environmental impact, simplified workup | Investigation of solid-state and melt-phase reaction conditions |

Application of Advanced Spectroscopic Techniques for Dynamic Structural Studies

A complete understanding of the structure and conformational dynamics of this compound is crucial for predicting its reactivity and biological interactions. While standard techniques like 1H and 13C NMR are fundamental, future studies should employ more advanced spectroscopic methods.

Future research should focus on:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, HMBC, and particularly NOESY, are essential for unambiguous structure assignment and for providing insights into the spatial relationships between atoms, which is critical for confirming the (Z)-isomer's conformation in solution. nih.govnih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the solid-state conformation and detailed information on bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

Water-NOE and ROE Experiments: To understand the interaction of the molecule with its immediate environment, especially in biological contexts, advanced NMR techniques like 2D water-NOE can be used to probe the hydration shell and interactions with water molecules. nih.gov

Variable Temperature NMR (VT-NMR): These studies can provide valuable information on dynamic processes, such as restricted rotation around the C=N bond or potential conformational equilibria, and allow for the determination of the energy barriers associated with these processes.

In-depth Computational Modeling for Reaction Prediction and Complex Mechanism Elucidation

Computational chemistry provides powerful tools to complement experimental work, offering deep insights into molecular properties and reaction mechanisms at an atomic level. For this compound, computational modeling can guide synthetic efforts and rationalize observed behaviors.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT is a versatile tool for predicting molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic data (IR, NMR). jmchemsci.comrsc.orgresearchgate.net It can be used to confirm the stability of the (Z)-isomer relative to the (E)-isomer and to calculate the energy barrier for their interconversion. nih.govnih.gov

Reaction Mechanism Simulation: Computational modeling can be used to map out the potential energy surfaces of synthetic reactions, helping to identify transition states and intermediates. This can be invaluable for optimizing reaction conditions and predicting the feasibility of new reaction pathways. nih.govjmchemsci.com

Molecular Docking and Dynamics: If the molecule is explored for biological applications, molecular docking can predict its binding mode to target proteins. rsc.orgnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the protein-ligand complex over time.

| Computational Method | Research Application | Predicted Outcomes |

| DFT Geometry Optimization | Determine the most stable 3D structure | Bond lengths, bond angles, dihedral angles |

| DFT Frequency Analysis | Predict vibrational spectra and confirm minima | IR and Raman spectra, zero-point energies |

| Transition State Searching | Elucidate reaction mechanisms and isomerization pathways | Activation energies, reaction kinetics nih.gov |

| Molecular Docking | Predict binding affinity and orientation in a protein active site | Binding scores, key intermolecular interactions |

Exploration of New Chemical Transformations and Reaction Pathways

The thiazolidinone core is a versatile scaffold amenable to various chemical modifications. A thorough exploration of the reactivity of this compound can lead to the creation of novel derivatives with unique properties.

Future research should investigate:

Reactions at the C5 Position: The methylene (B1212753) group at the C5 position of the thiazolidin-2-one ring is a potential site for functionalization, such as through Knoevenagel condensation with various aldehydes to introduce new substituents. nih.govmdpi.com

Domino and Cascade Reactions: Designing novel domino reactions that utilize the inherent reactivity of the iminothiazolidinone core could lead to the efficient synthesis of complex polycyclic heterocyclic systems in a single operation. researchgate.net

[3+2] Cycloaddition Reactions: The exocyclic imino group and the endocyclic double bond character could be exploited in cycloaddition reactions to construct novel spirocyclic or fused-ring systems. nih.govrsc.org

Functionalization of the Toluene Ring: The m-tolyl group provides a handle for further modifications, such as electrophilic aromatic substitution, to introduce additional functional groups that can modulate the molecule's electronic and steric properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.